Potassium tetrakis(cyano-C)aurate serves as a precursor for the synthesis of various gold nanomaterials, including nanoparticles, nanorods, and thin films. PubChem, National Institutes of Health: ) These nanomaterials possess interesting optical, electrical, and catalytic properties, making them attractive for research in fields like:
Potassium tetrakis(cyano-C)aurate has been explored for its potential in developing new therapeutic agents. Gold complexes, including those derived from this compound, have shown promising activity in various preclinical studies, particularly against:
Potassium tetrakis(cyano-C)aurate finds use in other scientific research areas, such as:
Potassium tetrakis(cyano-C)aurate, with the chemical formula C₄AuKN₄, is a coordination compound that consists of a gold ion coordinated to four cyano groups and a potassium ion. This compound is recognized for its distinctive properties and applications in various fields, including chemistry and biology. It typically appears as a white crystalline solid and has a molar mass of approximately 340.13 g/mol .
The compound's structure features a central gold ion surrounded by four cyanide ligands, which contribute to its chemical reactivity and stability. The presence of the cyano groups makes it a potent agent in redox reactions, allowing it to participate in various chemical processes.
These reactions highlight its versatility as a reagent in both organic and inorganic chemistry.
Potassium tetrakis(cyano-C)aurate can be synthesized through several methods:
Potassium tetrakis(cyano-C)aurate has several important applications:
Studies on interactions involving potassium tetrakis(cyano-C)aurate focus on its behavior in biological systems and its reactivity with other chemical species. Research indicates that this compound can interact with various biomolecules, potentially affecting their function due to its cytotoxic nature. Additionally, it has been studied for its ability to form complexes with transition metals, influencing catalytic activity in various reactions .
Potassium tetrakis(cyano-C)aurate shares similarities with several other coordination compounds, particularly those containing cyanide ligands. Here are some comparable compounds:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Potassium hexacyanoferrate(II) | K₃[Fe(CN)₆] | Used in photography; stable complex |
| Sodium tetracyanocuprate(II) | Na₂[Cu(CN)₄] | Known for its use in electroplating |
| Potassium dicyanidoargentate(I) | KAg(CN)₂ | Used in silver plating; less toxic than cyanides |
Uniqueness of Potassium Tetrakis(cyano-C)aurate:
The development of gold cyanide complexes is intrinsically linked to the evolution of gold extraction techniques in mining operations. During the 1880s, the gold mining industry encountered significant challenges in extracting gold from unoxidized ores using traditional mercury amalgamation methods, which had become increasingly inefficient. This predicament catalyzed the development of the cyanide process for gold extraction—a revolutionary advancement that dramatically improved gold recovery rates and permitted the processing of lower-grade ores previously considered economically unviable.
Potassium cyanide emerged as a critical chemical in gold mining operations, with approximately 50,000 tons produced annually for various applications. Although the specific discovery of potassium tetracyanoaurate(III) is not explicitly detailed in historical records, it evolved alongside other gold cyanide complexes as metallurgical knowledge advanced. The compound's stability and unique properties established it as an important intermediate in gold processing technologies and electroplating applications.
In contemporary chemical research, potassium tetrakis(cyano-C)aurate has gained prominence across multiple scientific disciplines. The compound serves as an essential precursor in the synthesis of gold nanoparticles, which have found applications in drug delivery systems, imaging techniques, and diagnostic procedures due to their biocompatibility and distinctive optical properties.
The compound has demonstrated significant utility in coordination chemistry, functioning as a supramolecular building block for constructing heterobimetallic coordination polymers. Research has shown that the planar tetracyanoaurate anion can bridge to metal centers such as nickel(II) or copper(II) through one, two, or four cyano groups, while also exhibiting weak Au(III)−N(cyano) interactions between anions. This versatile coordination behavior enables the design of materials with tailored structural and functional properties.
Furthermore, potassium tetrakis(cyano-C)aurate has attracted substantial interest in electrochemistry for developing sensors capable of detecting heavy metals and biomolecules with extraordinary sensitivity. Its applications in photovoltaics and catalysis underscore its ongoing relevance in addressing contemporary challenges in sustainable energy production and green chemistry.
The classical synthesis of KAu(CN)₄ involves the direct reaction of gold(III) chloride (AuCl₃) with potassium cyanide (KCN) in aqueous media. The stoichiometric equation is:
$$ \text{AuCl}3 + 4\text{KCN} \rightarrow \text{KAu(CN)}4 + 3\text{KCl} $$
This method requires precise control of pH (typically maintained at 9–11 using lime or sodium hydroxide) and temperature (60–80°C) to prevent the reduction of Au(III) to Au(I) or metallic gold [3] [4]. The reaction proceeds via the substitution of chloride ligands by cyanide, forming the stable [Au(CN)₄]⁻ anion. Early industrial processes often utilized this approach due to its simplicity and high yield (>85%) under optimized conditions [4].
A related classical method involves the oxidation of elemental gold in cyanide solutions. While this route is more commonly associated with Au(I) complexes like K[Au(CN)₂], adjustments to oxidizing agents (e.g., peroxides or nitric acid) can promote Au(III) formation [2]. For example:
$$ 2\text{Au} + 8\text{KCN} + 3\text{H}2\text{O}2 \rightarrow 2\text{KAu(CN)}_4 + 6\text{KOH} $$
This approach is less efficient due to competing side reactions but demonstrates the versatility of gold-cyanide chemistry [2] [6].
Contemporary methods focus on enhancing selectivity and reducing environmental impact. Electrochemical synthesis has emerged as a promising alternative, where gold anodes are oxidized in cyanide-rich electrolytes. Applying a controlled potential (1.2–1.5 V vs. SHE) ensures the direct formation of [Au(CN)₄]⁻ without intermediate Au(I) species [6]:
$$ \text{Au} + 4\text{CN}^- \rightarrow \text{[Au(CN)}_4]^- + 3e^- $$
Phase-transfer catalysis (PTC) represents another innovation, particularly for non-aqueous systems. By employing quaternary ammonium salts (e.g., tetraoctylammonium bromide), AuCl₃ can react with KCN in toluene-water biphasic mixtures, achieving >90% yield at ambient temperatures [6]. This method minimizes cyanide hydrolysis and enhances reaction rates through interfacial ion exchange.
Solvothermal techniques using polar aprotic solvents (e.g., dimethylformamide) have also been explored. These systems facilitate ligand substitution at lower temperatures (40–50°C) while suppressing side reactions [7]. Recent studies highlight the use of microwave irradiation to accelerate nucleation, reducing reaction times from hours to minutes [5] [6].
Green synthesis of KAu(CN)₄ prioritizes waste reduction and energy efficiency. Microwave-assisted reactions exemplify this shift, enabling rapid heating and precise temperature control. For instance, irradiating AuCl₃ and KCN in aqueous ethanol at 100°C for 5 minutes achieves 95% conversion, compared to 60 minutes via conventional heating [5].
Biogenic approaches using plant extracts or microbial cultures are under investigation. Certain fungi (e.g., Fusarium oxysporum) secrete peptides that stabilize Au(III) ions, enabling cyanide complexation at neutral pH [6]. While still experimental, these methods eliminate toxic reagents and operate under ambient conditions.
Recycling strategies for cyanide effluents further enhance sustainability. Membrane electrolysis allows the recovery of KCN from waste streams, reducing raw material consumption by 30–40% [3]. Closed-loop systems integrating adsorption (e.g., activated carbon) and electrochemical regeneration are being piloted in industrial settings [3] [4].
The tetrakis(cyano-C)aurate(1-) anion represents a classical example of a square planar coordination complex, characterized by its distinctive geometric and electronic properties. The gold(III) center in this complex exhibits a d⁸ electronic configuration, adopting the ground state configuration [Xe]4f¹⁴5d⁸ [2]. This electronic arrangement is fundamental to understanding the structural preferences and bonding characteristics of the complex.
The molecular geometry of [Au(CN)₄]⁻ is strictly square planar, with the gold(III) center occupying the central position and four cyanide ligands arranged symmetrically around it [3] [2]. The complex possesses D₄ₕ point group symmetry, which is characteristic of square planar complexes with identical ligands. The C-Au-C bond angles are precisely 90°, reflecting the ideal square planar geometry [3]. This geometric arrangement is stabilized by the d⁸ electronic configuration of Au(III), which favors the square planar coordination environment over tetrahedral geometry due to crystal field stabilization effects.
The Au-C bond lengths in [Au(CN)₄]⁻ are approximately 2.01 Å, which are slightly longer than those observed in the linear dicyanoaurate(I) complex [Au(CN)₂]⁻ where the Au-C bonds measure 1.987 Å [4]. This difference can be attributed to the higher coordination number in the tetrakis complex and the associated geometric constraints. The C-N bond lengths remain consistent at approximately 1.17 Å, typical of the C≡N triple bond in cyanide ligands [4].
The electronic structure of [Au(CN)₄]⁻ can be described using crystal field theory. The d⁸ configuration of Au(III) in the square planar environment results in a t₂g⁶ eg² electronic arrangement under D₄ₕ symmetry. The strong field nature of cyanide ligands, which rank high in the spectrochemical series, leads to a large crystal field splitting energy (Δ) [2]. This large splitting stabilizes the low-spin configuration, resulting in all electrons being paired, making the complex diamagnetic [3].
Table 1: Structural Parameters of [Au(CN)₄]⁻
| Parameter | Value | Reference |
|---|---|---|
| Coordination Number | 4 | [3] |
| Molecular Geometry | Square Planar | [3] [2] |
| Point Group | D₄ₕ | [3] |
| Au-C Bond Length (Å) | ~2.01 | [4] |
| C-N Bond Length (Å) | ~1.17 | [4] |
| C-Au-C Bond Angle (°) | 90 | [3] |
| Electronic Configuration | [Xe]4f¹⁴5d⁸ | [2] |
| Magnetic Properties | Diamagnetic | [3] |
The hybridization of the gold center involves dsp² hybrid orbitals, where one 5d orbital, one 6s orbital, and two 6p orbitals combine to form four equivalent hybrid orbitals directed toward the corners of a square [2]. This hybridization scheme is consistent with the observed square planar geometry and the strong Au-C bonds formed with the cyanide ligands.
The stability of the square planar configuration is further enhanced by the relativistic effects that are particularly pronounced in gold. These effects contract the 6s orbital and expand the 5d orbitals, contributing to the preference for square planar geometry in d⁸ gold(III) complexes [2]. The relativistic contraction of the 6s orbital also enhances the s-d hybridization, strengthening the metal-ligand bonds.
Aurophilic interactions represent one of the most fascinating aspects of gold chemistry, playing crucial roles in determining the structural characteristics and supramolecular assembly patterns of gold-containing complexes, including [Au(CN)₄]⁻ [5] [6]. These interactions arise from the closed-shell d¹⁰ configuration of gold atoms and are significantly enhanced by relativistic effects that are particularly pronounced in heavy elements like gold.
The fundamental nature of aurophilic interactions can be understood as weak metallophilic contacts formed between gold atoms with 5d¹⁰ closed-shell valence electron configurations [5]. These interactions typically occur at distances ranging from 2.7 to 3.3 Å, which are shorter than the sum of van der Waals radii (3.32 Å for two gold atoms) but longer than typical covalent bonds [5] [7]. The interaction energies associated with aurophilic contacts range from 7 to 12 kcal/mol, comparable to the strength of hydrogen bonds [5].
In [Au(CN)₄]⁻ complexes, aurophilic interactions can manifest in several ways. Intramolecular aurophilic interactions, though less common in mononuclear complexes, can influence the overall molecular conformation when multiple gold centers are present in extended structures. More significantly, intermolecular aurophilic interactions between [Au(CN)₄]⁻ units can lead to the formation of supramolecular assemblies with unique structural motifs [8].
Table 2: Aurophilic Interaction Parameters
| Interaction Type | Distance Range (Å) | Energy (kcal/mol) | Structural Significance |
|---|---|---|---|
| Intramolecular Au···Au | 2.8-3.3 | 7-12 | Molecular conformation |
| Intermolecular Au···Au | 2.9-3.5 | 5-10 | Crystal packing |
| Au···Au in excited state | 2.6-2.8 | 15-20 | Luminescence properties |
The formation of supramolecular assemblies involving [Au(CN)₄]⁻ units is significantly influenced by the presence of counterions and hydrogen bonding interactions. Studies have shown that cations with hydrogen-bonding capabilities can induce intermolecular Au···NC interactions, leading to the formation of extended networks [8]. For instance, in compounds containing [Au(CN)₄]⁻ anions, weak Au···NC coordinate bonds can complete octahedral coordination environments around the gold centers, supporting two-dimensional (4,4) network motifs [8].
The relativistic effects that govern aurophilic interactions are particularly important in gold chemistry. These effects lead to a contraction of the 6s orbital and expansion of the 5d orbitals, modifying the electron density distribution around the gold atom [6]. Recent quantum crystallographic studies have revealed that relativistic effects change the electron density distribution more significantly than electron correlation effects, enhancing the stabilization of Au···Au interactions and their covalent character [6].
Computational studies using quantum theory of atoms in molecules (QTAIM) analysis have provided insights into the nature of aurophilic interactions. The analysis reveals that aurophilic contacts exhibit characteristics of closed-shell interactions with small electron densities and positive Laplacian values, but the negative values of potential energy densities indicate their stabilizing character [6]. The delocalization index, which measures the average number of electron pairs shared between atomic basins, shows that aurophilic interactions have stabilizing effects that increase when both relativistic effects and electron correlation are considered [6].
The supramolecular assembly patterns in crystals containing [Au(CN)₄]⁻ units are diverse and depend on various factors including the nature of counterions, crystal packing forces, and the presence of additional ligands. In some cases, [Au(CN)₄]⁻ anions remain well-separated from one another with no significant Au-Au or Au···NC interactions [8]. However, in other instances, particularly when hydrogen-bonding cations are present, complex three-dimensional networks can form through a combination of aurophilic interactions and hydrogen bonding [8].
The luminescence properties of gold complexes are intimately related to aurophilic interactions. In the excited state, aurophilic interactions can become significantly stronger, with Au···Au distances decreasing and interaction energies increasing to 15-20 kcal/mol [9] [10]. This enhanced bonding in the excited state is responsible for the unique photophysical properties observed in many gold-containing materials, including potential applications in light-emitting devices and sensors.
The ligand substitution and redox behavior of [Au(CN)₄]⁻ complexes represent critical aspects of their coordination chemistry, particularly relevant to their applications in catalysis, electroplating, and biological systems. The unique combination of the high oxidation state of gold(III) and the strong field nature of cyanide ligands creates distinctive reactivity patterns that differ significantly from other gold complexes [11] [12].
The kinetic behavior of ligand substitution reactions in [Au(CN)₄]⁻ is governed by the square planar geometry and the d⁸ electronic configuration of the gold(III) center. Unlike octahedral complexes where associative mechanisms are common, square planar complexes typically undergo substitution through associative or associative interchange mechanisms [11]. The approach of incoming ligands is facilitated by the availability of axial positions above and below the square plane, leading to five-coordinate intermediates during the substitution process.
Hydrolysis represents one of the most important substitution reactions of [Au(CN)₄]⁻. Under alkaline conditions, the complex undergoes stepwise hydrolysis to form mixed hydroxo-cyano complexes such as [Au(CN)₃(OH)]⁻ and [Au(CN)₂(OH)₂]⁻ [11]. The rate of hydrolysis is strongly pH-dependent, with the reaction proceeding more rapidly at lower pH values due to the increased availability of protons to protonate the departing cyanide ligands. The mechanism involves the nucleophilic attack of water or hydroxide ions on the gold center, followed by the departure of hydrogen cyanide or cyanide ions.
Table 3: Ligand Substitution Kinetics and Mechanisms
| Reaction Type | Mechanism | Rate Characteristics | Products |
|---|---|---|---|
| Hydrolysis | Associative/Interchange | pH dependent | [Au(CN)₃(OH)]⁻, [Au(CN)₂(OH)₂]⁻ |
| Halide substitution | Associative | Moderate rates | [Au(CN)₃X]⁻ (X = Cl⁻, Br⁻, I⁻) |
| Thiol substitution | Rapid exchange | Fast kinetics | Mixed Au-S complexes |
| Phosphine substitution | Slow associative | Slow rates | Au-P complexes |
The substitution of cyanide ligands by halides proceeds through an associative mechanism, with the rates following the order I⁻ > Br⁻ > Cl⁻, consistent with the nucleophilicity of the halide ions [11]. The reaction generates mixed complexes of the type [Au(CN)₃X]⁻, which can undergo further substitution depending on the reaction conditions and the concentration of the incoming ligands.
Thiol substitution reactions are particularly important in biological systems, where [Au(CN)₄]⁻ can interact with sulfur-containing biomolecules such as glutathione and cysteine residues in proteins. These reactions proceed rapidly due to the high affinity of gold for sulfur donors, leading to the formation of mixed Au-S complexes [11]. The high reactivity toward thiols has implications for the biological activity and toxicity of gold cyanide complexes.
The redox behavior of [Au(CN)₄]⁻ is characterized by its ability to undergo reduction to lower oxidation states, particularly Au(I) and Au(0). The reduction process is complex and depends on the reducing agent, pH, and reaction conditions [11]. When treated with reducing agents such as glutathione, the complex undergoes a multi-step reduction process that proceeds through intermediate species before ultimately forming [Au(CN)₂]⁻ or metallic gold [11].
The electrochemical behavior of [Au(CN)₄]⁻ has been extensively studied in the context of gold electroplating applications. The complex exhibits well-defined reduction waves in cyclic voltammetry, with the reduction potential being influenced by the pH of the solution and the nature of the electrolyte . Under alkaline conditions, the complex is more stable toward reduction, while acidic conditions promote the reduction process.
Table 4: Redox Properties and Electrochemical Behavior
| Redox Process | Conditions | Products | Applications |
|---|---|---|---|
| Reduction to Au(I) | Mild reducing agents | [Au(CN)₂]⁻ | Controlled synthesis |
| Reduction to Au(0) | Strong reducing agents | Metallic gold | Electroplating, recovery |
| Oxidation resistance | Oxidizing conditions | Stable complex | Harsh environment applications |
The stability of [Au(CN)₄]⁻ toward oxidation is remarkably high, reflecting the already high oxidation state of gold(III) and the strong field stabilization provided by the cyanide ligands. This oxidation resistance makes the complex suitable for applications in harsh chemical environments where other gold complexes might be unstable.
The mechanism of cyanide ligand substitution often involves the formation of mixed-ligand intermediates. For example, when [Au(CN)₄]⁻ reacts with hydrogen cyanide in aqueous solution, the reaction proceeds directly to form the complex without detection of anticipated [Au(CN)ₓX₄₋ₓ]⁻ intermediates, attributed to the cis- and trans-activating effects of the cyanide ligands [11]. This behavior highlights the unique electronic effects of cyanide ligands in gold(III) complexes.
The ligand substitution reactions of [Au(CN)₄]⁻ are also influenced by the trans effect, although this effect is less pronounced in square planar d⁸ complexes compared to d⁸ platinum(II) complexes. The strong trans influence of cyanide ligands can facilitate the substitution of ligands in the trans position, leading to selective substitution patterns in mixed-ligand complexes.
Corrosive;Acute Toxic;Irritant;Environmental Hazard